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Compound of Interest

Compound Name: 2-Iodo-4-methylpentane

Cat. No.: B2614814 Get Quote

In the landscape of drug development and organic synthesis, precise structural elucidation is

paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves

as a cornerstone technique for determining the carbon framework of organic molecules. This

guide provides a detailed analysis and peak assignment for the 13C NMR spectrum of 2-iodo-
4-methylpentane, comparing it with its non-iodinated counterpart, 2-methylpentane, to

illustrate the influence of the iodine substituent.

Predicted 13C NMR Chemical Shifts and
Comparative Analysis
The introduction of an iodine atom significantly alters the electronic environment of the

neighboring carbon atoms. This effect is most pronounced at the carbon directly attached to the

iodine (the α-carbon), which experiences a substantial downfield shift. The adjacent carbons

(β-carbons) also exhibit a downfield shift, though to a lesser extent.

Below is a table summarizing the predicted 13C NMR chemical shifts for 2-iodo-4-
methylpentane compared to the experimental values for 2-methylpentane.
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Carbon Atom

2-Iodo-4-

methylpentane

(Predicted δ,

ppm)

2-

Methylpentane

(Experimental

δ, ppm)

Difference (δ,

ppm)

Assignment

Rationale

C1 ~25 22.5 ~ +2.5

Primary methyl

carbon, least

affected by

iodine.

C2 ~35 41.7 ~ -6.7

α-carbon:

Directly bonded

to iodine,

resulting in a

significant

downfield shift.

C3 ~50 20.7 ~ +29.3

β-carbon:

Downfield shift

due to proximity

to iodine.

C4 ~25 27.8 ~ -2.8

Tertiary carbon,

experiences a

moderate

downfield shift as

a γ-carbon.

C5 ~22 22.5 ~ -0.5

Primary methyl

carbon, distant

from iodine,

minimal effect.

C6 (iso-methyl) ~22 22.5 ~ -0.5

Primary methyl

carbon, distant

from iodine,

minimal effect.
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Note: Predicted values for 2-iodo-4-methylpentane are estimated based on empirical data

and additivity rules. Experimental values for 2-methylpentane are from standard spectral

databases.

The most notable change is the significant downfield shift of C2, the carbon bearing the iodine

atom. This is a characteristic effect of halogen substitution. The β-carbon (C3) also shows a

significant downfield shift. The chemical shifts of the more distant carbons (C1, C5, C6) are

less affected.

Experimental Protocols
Sample Preparation:

A 5-10% (w/v) solution of 2-iodo-4-methylpentane in deuterated chloroform (CDCl3) is

prepared in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard (0 ppm).

13C NMR Spectroscopy:

The 13C NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A standard

proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each

unique carbon atom. Key acquisition parameters include a spectral width of 0-220 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2

seconds.

Logical Peak Assignment Workflow
The assignment of each peak in the 13C NMR spectrum of 2-iodo-4-methylpentane follows a

logical progression based on established principles of NMR spectroscopy. The workflow for this

assignment is depicted in the diagram below.
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13C NMR Peak Assignment Logic for 2-Iodo-4-methylpentane

Initial Analysis

Predict Chemical Shifts

Peak Assignment

Final Verification

Identify Number of Unique Carbons
(Expect 6 signals)

Apply Substituent Effects:
Iodine causes downfield shift at α and β carbons

Analyze
Substituent

Assign C2 (α-carbon):
Most downfield signal due to direct iodine attachment

Predict &
Assign

Consider Branching Effects:
Quaternary, tertiary, secondary, primary carbons

Assign C4 (γ-carbon):
Tertiary carbon, moderate shift

Predict &
Assign

Assign C3 (β-carbon):
Second most downfield signal

Next
Assignment

Next
Assignment

Assign C1, C5, C6 (Methyl Carbons):
Most upfield signals, distinguish based on proximity to iodine

Next
Assignment

Compare with DEPT Spectra
(CH, CH2, CH3 differentiation)

Verify

Compare with 2D NMR (HSQC, HMBC)
(Correlate carbons with attached protons)

Verify
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To cite this document: BenchChem. [13C NMR Peak Assignment for 2-Iodo-4-
methylpentane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2614814#13c-nmr-peak-assignment-for-2-iodo-4-
methylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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